Biperiden can be synthesized through several methods, with one notable approach involving an exo/endo mixture of 1-bicyclo[2.2.1]hept-5-en-2-yl-3-piperidino-1-propanone. The synthesis typically involves the following steps:
This method yields biperiden with high purity (≥99%) and involves careful control of reaction conditions such as temperature and solvent composition to optimize yield and minimize impurities .
Biperiden's molecular structure features a bicyclic framework with a piperidine ring. Its structural formula can be represented as follows:
The compound's structure allows it to interact effectively with muscarinic receptors, contributing to its pharmacological effects.
Biperiden undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Biperiden functions primarily as a muscarinic acetylcholine receptor antagonist. Its mechanism involves:
The drug's ability to modulate cholinergic signaling contributes to its therapeutic effects in managing motor symptoms associated with Parkinson's disease.
These properties are crucial for understanding biperiden's pharmacokinetics and potential interactions within biological systems.
Biperiden's primary application lies in the treatment of parkinsonism and management of extrapyramidal side effects from antipsychotic drugs. Its effectiveness in alleviating symptoms such as rigidity and tremors makes it a valuable therapeutic agent in neurology.
Additionally, research continues into its potential uses beyond parkinsonism, including studies on its effects on cognitive function and other neurological disorders due to its influence on cholinergic pathways .
Biperiden (IUPAC name: (1RS,2SR,4RS)-1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol) is a tertiary amino alcohol featuring a complex polycyclic architecture. Its molecular formula is C₂₁H₂₉NO, with a molecular weight of 311.46 g/mol for the free base and 347.92 g/mol for the hydrochloride salt [5] [6]. The structure integrates three distinct pharmacophoric elements: a nortropane-derived bicyclo[2.2.1]heptene (norbornene) system, a propanol linker with a tertiary alcohol, and a piperidine moiety [1] [3].
The norbornene unit contains a rigid, strained bicyclic framework with an endocyclic double bond between C5-C6 positions, conferring significant three-dimensional character. This system connects to a quaternary carbon (C1) that bears both a phenyl group and the hydroxypropyl chain terminating in the piperidine nitrogen [8]. Biperiden possesses a single stereocenter at the carbinol carbon (C1), which exists as a racemic mixture in therapeutic preparations [1]. The norbornene system introduces additional stereochemical constraints; the 2-exo configuration (where the phenyl/propanol substituent is oriented syn to the bridge) is thermodynamically favored in synthesis due to steric factors in the bicyclic framework [1] [8]. Computational models (e.g., SwissDock) suggest the bioactive conformation positions the piperidine nitrogen for optimal interaction with the muscarinic M1 receptor's aspartate residue, while the phenyl group engages in hydrophobic stacking within the receptor pocket [4].
Table 1: Key Structural Features of Biperiden
Structural Element | Description | Biological Significance |
---|---|---|
Norbornene (Bicycloheptene) | Bicyclic [2.2.1] system with C5-C6 double bond | Provides rigid 3D structure, influences receptor binding affinity |
Carbinol Carbon (C1) | Quaternary stereocenter, chiral center (racemic mixture used) | Critical for anticholinergic activity, H-bond donor/acceptor |
Phenyl Group | Directly attached to C1 | Engages in π-π stacking with receptor aromatic residues |
Propyl Linker | -CH₂-CH₂- chain connecting C1 to piperidine nitrogen | Provides conformational flexibility for pharmacophore alignment |
Piperidine | Tertiary amine (N1), predominantly protonated at physiological pH | Forms ionic interaction with receptor aspartate residue |
Biperiden exhibits pronounced lipophilicity, reflected in its predicted partition coefficient (logP = 4.28) and high affinity for lipid membranes [6] [7]. This hydrophobicity facilitates efficient blood-brain barrier penetration, a prerequisite for its central anticholinergic effects. However, it also contributes to low aqueous solubility (0.00426 mg/mL for the hydrochloride salt), presenting formulation challenges [7] [9]. The molecule possesses a polar surface area (PSA) of 23.47 Ų, calculated based on its single hydroxyl group and tertiary amine – a value well below the 90 Ų threshold typically associated with good passive membrane permeability [7].
These properties significantly impact its pharmacokinetic profile. Biperiden displays moderate oral bioavailability (~33%) due to significant first-pass metabolism involving hepatic hydroxylation, likely on the norbornene or piperidine rings [3] [4] [6]. Protein binding is approximately 60%, primarily to albumin, leaving a moderate fraction unbound for pharmacological activity [3] [6]. The molecule is a substrate for P-glycoprotein (P-gp) efflux transporters, but its high passive diffusion rate ensures net brain uptake [4].
Strategies to overcome solubility limitations include cyclodextrin complexation. Isothermal titration calorimetry (ITC) studies demonstrate that Biperiden HCl forms a stable 1:1 inclusion complex with β-cyclodextrin (βCD) (K = 1,490 M⁻¹ at 298.15 K), primarily driven by favorable enthalpy changes (ΔH = -11.8 kJ/mol). The norbornene and phenyl groups are proposed to insert into the βCD cavity. Modified cyclodextrins like sulfobutyl ether-β-cyclodextrin (SBEβCD) show even stronger binding (K = 2,780 M⁻¹), significantly enhancing apparent solubility [9].
Table 2: Key Physicochemical and Biopharmaceutical Properties of Biperiden
Property | Value | Predicted/Experimental Impact |
---|---|---|
Molecular Weight | 311.46 g/mol (free base) | Within optimal range for CNS penetration |
logP (Calculated) | 4.28 | High lipophilicity; favors BBB penetration but limits solubility |
Aqueous Solubility (HCl) | ~0.00426 mg/mL | Low intrinsic solubility; formulation challenge |
Polar Surface Area (PSA) | 23.47 Ų | Excellent indicator of passive membrane permeability |
pKa (Tertiary amine) | ~9.3 (estimated) | Predominantly protonated at physiological pH (pH 7.4) |
Oral Bioavailability | ~33% | Limited by significant first-pass metabolism |
βCD Complexation (K) | 1,490 M⁻¹ (ΔG = -18.4 kJ/mol, 298.15 K) | Enhances solubility; thermodynamically favorable interaction |
The classical synthesis of Biperiden, patented in the 1950s, relies on a Grignard reaction as the pivotal step [1] [8]. This multi-step process begins with the Diels-Alder reaction between cyclopentadiene and acrolein, yielding 5-norbornene-2-carbaldehyde (bicyclo[2.2.1]hept-5-ene-2-carbaldehyde). This aldehyde undergoes a Grignard reaction with phenylmagnesium bromide to produce the secondary alcohol, 5-norbornen-2-yl(phenyl)methanol. Oxidation (e.g., using chromium trioxide) then yields the key ketone intermediate: 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenylmethanone. The final carbon chain elongation is achieved via a second Grignard reaction with the readily available 1-(3-bromopropyl)piperidine magnesium bromide, followed by acidic hydrolysis to yield racemic Biperiden free base. Crystallization as the hydrochloride salt provides the final drug substance [1] [8]. This route typically achieves overall yields of 40-55% but requires stringent control over reaction conditions (temperature, moisture exclusion) and generates stoichiometric metallic waste.
Modern approaches focus on improving atom economy and reducing purification complexity. A significant advancement involves the catalytic reductive amination of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenylmethanone with 3-(piperidin-1-yl)propanal (instead of the Grignard reagent) [8]. This aldehyde can be prepared efficiently from 3-(piperidin-1-yl)propan-1-ol via oxidation. The reductive amination employs a catalyst like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as dichloromethane or 1,2-dichloroethane, often with acetic acid as an additive. This route proceeds under milder conditions (room temperature), avoids organometallic reagents, and offers higher yields (often >75%) with easier purification (e.g., simple aqueous workup and crystallization) [8].
Derivative development primarily targets the piperidine nitrogen or the hydroxyl group. Quaternary ammonium salts at the piperidine nitrogen generally enhance peripheral anticholinergic effects but reduce CNS penetration. Esterification of the hydroxyl group (e.g., to acetate or phosphate prodrugs) aims to improve solubility or enable parenteral formulations but often leads to inactive compounds requiring enzymatic hydrolysis. Structural modifications of the norbornene core (e.g., saturation, epoxidation) or phenyl ring substitution typically diminish muscarinic receptor affinity, underscoring the structural specificity of the parent molecule [1] [8]. Recent efforts explore supramolecular complexes (e.g., with cyclodextrins) to enhance dissolution rate and bioavailability without covalent modification [9].
Table 3: Comparison of Biperiden Synthesis Strategies
Synthetic Approach | Key Step & Reagents | Conditions | Advantages | Limitations | Typical Yield |
---|---|---|---|---|---|
Classical Grignard (Historical) | 1. PhMgBr + Norbornene-2-carbaldehyde → Alcohol 2. Oxidation → Ketone 3. 1-(3-Bromopropyl)piperidine MgBr + Ketone | Anhydrous ether/THF, reflux; Acidic workup | Uses readily available intermediates; Well-established | Moisture-sensitive; Multiple steps; Metal waste; Harsh conditions | 40-55% |
Reductive Amination (Contemporary) | NaBH(OAc)₃ + 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-phenylmethanone + 3-(Piperidin-1-yl)propanal | DCM/DCE, RT, AcOH additive | Higher atom economy; Milder conditions; Fewer steps; Easier purification | Requires synthesis of aldehyde precursor | >75% |
Cyclodextrin Complexation (Formulation) | Biperiden HCl + βCD or SBEβCD in water | Aqueous solution, stirring/lyophilization | Non-covalent; Enhances solubility & dissolution; Maintains pharmacological activity | Physical stability challenges; Cost of cyclodextrins | N/A (Formulation) |
Structural-Activity Relationship (SAR) Insights: The tertiary alcohol is essential; its conversion to ketone eliminates activity. The distance between the carbinol carbon and the piperidine nitrogen (3 atoms via -CH₂-CH₂-) is optimal; shortening or lengthening the chain reduces potency. The piperidine ring is preferred over smaller (pyrrolidine) or larger (azepane) homologs. Saturation of the norbornene double bond or introduction of substituents on the phenyl ring generally decreases receptor affinity. The exo configuration at the norbornene attachment point is crucial [1] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2